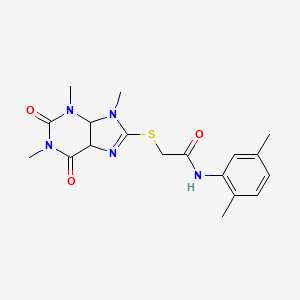

![molecular formula C17H17FN2O2S B2459835 2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-37-1](/img/structure/B2459835.png)

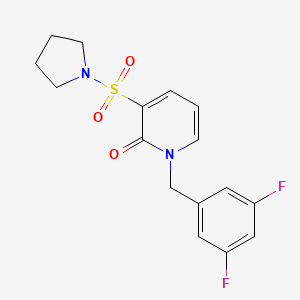

2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, also known as TAK-063, is a chemical compound that has been developed as a potential treatment for various neurological disorders. It is a small molecule that acts as an antagonist of the glycine receptor, which is involved in the regulation of neurotransmission in the brain.

Scientific Research Applications

Synthesis and Medicinal Applications

- Development of Selective Inhibitors : A study outlined the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase, showcasing the potential of related compounds in developing targeted therapeutic agents (A. Bridges et al., 1993).

- Cytotoxic Activity : Another research effort extended the synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, deriving carboxamides that exhibited potent cytotoxicity against certain cancer cell lines, indicating the relevance of carboxamide derivatives in cancer research (L. Deady et al., 2005).

Chemical Synthesis and Characterization

- Novel Synthetic Routes : Research into thiophenylhydrazonoacetates highlighted innovative approaches to synthesizing heterocyclic compounds, demonstrating the utility of related benzo[b]thiophene derivatives in diversifying chemical synthesis strategies (R. Mohareb et al., 2004).

- Structural Characterization : A study focused on the synthesis, characterization, and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, illustrating the comprehensive analysis required to evaluate the biological activity of such compounds (Sailaja Rani Talupur et al., 2021).

Biological Activity and Pharmacological Potential

- Antimicrobial and Docking Studies : Synthesis and evaluation of thiophene-2-carboxamides for antimicrobial properties and their molecular docking studies underscore the potential of benzo[b]thiophene derivatives in the development of new antimicrobial agents (Sailaja Rani Talupur et al., 2021).

- Antiallergic and Anti-inflammatory Activities : Research has identified certain benzo[b]thiophene-2-carboxamides as candidates for anti-inflammatory and antiallergic medication, highlighting the therapeutic potential of these compounds in treating chronic conditions (D. Boschelli et al., 1995).

Mechanism of Action

Target of Action

The primary target of this compound is the Polyketide synthase 13 (Pks 13) . Pks 13 is involved in the synthesis of mycolic acid, a crucial component of the cell wall of Mycobacterium tuberculosis . By targeting Pks 13, the compound can disrupt the synthesis of mycolic acid, thereby inhibiting the growth and survival of the bacteria .

Mode of Action

The compound interacts with its target, Pks 13, by forming a complex with it . This interaction inhibits the function of Pks 13, preventing it from synthesizing mycolic acid . As a result, the integrity of the bacterial cell wall is compromised, leading to the death of the bacteria .

Biochemical Pathways

The compound affects the mycolic acid biosynthesis pathway . Mycolic acid is a long-chain fatty acid that is a major component of the cell wall of Mycobacterium tuberculosis . By inhibiting the synthesis of mycolic acid, the compound disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

Based on its structural similarity to other thiophene derivatives, it is likely to have good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . By disrupting the synthesis of mycolic acid, a crucial component of the bacterial cell wall, the compound causes the death of the bacteria .

properties

IUPAC Name |

2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-19-16(22)14-11-7-3-5-9-13(11)23-17(14)20-15(21)10-6-2-4-8-12(10)18/h2,4,6,8H,3,5,7,9H2,1H3,(H,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZYAKLRUGXFOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylphenyl)-N-(1-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2459753.png)

![Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide](/img/structure/B2459759.png)

![N-cyclopropyl-1-[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2459765.png)

![1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)